molecular formula C7H13NO2 B13538537 Methyl 2-(azetidin-3-yl)propanoate

Methyl 2-(azetidin-3-yl)propanoate

Cat. No.: B13538537
M. Wt: 143.18 g/mol
InChI Key: LNHDJZSMKHBBKS-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted at the second carbon with an azetidine ring (a four-membered saturated nitrogen-containing heterocycle). Azetidine’s high ring strain and basicity (due to the secondary amine) may influence its chemical behavior compared to larger heterocycles like pyrrole or pyridine. Such compounds are often explored in medicinal chemistry as intermediates or bioactive molecules, given their ability to modulate solubility, stability, and target interactions .

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(7(9)10-2)6-3-8-4-6/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHDJZSMKHBBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)propanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)propanoate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Comparisons

Heterocycle Size and Reactivity
  • Pyrrole/Indole (5-membered) : Aromaticity and conjugation in pyrrole derivatives (e.g., compound 1 from ) enhance stability. Indole-containing compounds (e.g., 3a in ) exhibit π-π stacking interactions, relevant in protein binding .
  • Isoindolin (6-membered) : Compound 33h () demonstrates how fused rings improve planar rigidity, affecting solubility and metabolic stability .
Functional Group Impact
  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (33h) may direct electrophilic substitutions or stabilize intermediates. Formyl groups (compound 1, ) increase electrophilicity, aiding in Schiff base formation .

Research Findings and Implications

  • Synthetic Flexibility: Pd-catalyzed C–H activation () offers regioselectivity for arylations, while multicomponent reactions () enable rapid diversification of methyl propanoate scaffolds.
  • Activity-Structure Relationships : Smaller heterocycles (e.g., azetidine) may improve bioavailability due to reduced steric hindrance, while bulkier groups (e.g., diphenylethyl in MD02) enhance target affinity .
  • Safety Considerations : Pyrazole-containing analogs () require stringent safety protocols (e.g., P264+P280), highlighting the importance of substituent-dependent toxicity profiling .

Biological Activity

Methyl 2-(azetidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, which is known for its unique structural properties that can influence biological interactions. The presence of the ester functional group contributes to its reactivity and solubility, making it a useful scaffold in drug design.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with azetidine rings can possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth of cancer cell lines
Enzyme InhibitionPotential to inhibit specific enzymes

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may also interact with various receptors, modulating signaling pathways involved in cellular responses.

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in several contexts:

  • In Vitro Studies : A study demonstrated that derivatives of azetidine compounds showed increased efficacy in inhibiting specific cancer cell lines compared to their non-cyclic counterparts. The azetidine's unique structure contributed to improved binding affinity to target proteins .
  • Pharmacokinetics : Research indicated that modifications to the azetidine structure can enhance metabolic stability and bioavailability, which are crucial for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityStructural Feature
Methyl 3-(azetidin-1-yl)propanoateAntimicrobial and anticancerDifferent substitution pattern
Ethyl 3-(azetidin-1-yl)acetateModerate antimicrobialVarying ester group
Methyl 2-(azetidin-1-yl)acetateLimited activityAltered ring structure

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